![molecular formula C6H5FO B130384 2-Fluorophenol CAS No. 367-12-4](/img/structure/B130384.png)
2-Fluorophenol
Overview
Description
2-Fluorophenol, also known as 1-Fluoro-2-hydroxybenzene, is an organic compound with the molecular formula C6H5FO. It is a derivative of phenol where a fluorine atom replaces one of the hydrogen atoms on the benzene ring. This compound is known for its clear, colorless to light yellow appearance and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
2-Fluorophenol is an organofluorine compound that interacts with various enzymes in microorganisms .
Mode of Action
The mode of action of this compound involves its interaction with these enzymes, leading to various biochemical reactions. The strength of the carbon-fluorine bond in this compound imparts stability to the compound, making it resistant to degradation . Some biotransformation can occur due to fluorine’s similar size to hydrogen and hydroxyl .
Biochemical Pathways
It’s known that the compound can undergo microbial biotransformation, leading to the generation of various products . For instance, the degradation of this compound has been suggested to proceed via 3-fluorocatechol .
Pharmacokinetics
Its physicochemical properties, such as its boiling point of 171-172 °c and density of 1.256 g/mL at 25 °C , may influence its bioavailability.
Result of Action
It’s known that the microbial transformation of organofluorines can lead to the generation of toxic compounds that are of environmental concern .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of oxygen can affect the oligomerization of phenolic compounds . Moreover, the compound’s stability and action may be influenced by temperature, as suggested by its specific boiling point .
Biochemical Analysis
Biochemical Properties
2-Fluorophenol interacts with various enzymes and proteins. It is a competitive inhibitor in the oxidation of 3,4-dihydroxyphenylalanine (L-DOPA), a catecholamine precursor used as a therapeutic agent for patients with Parkinson’s disease . The nature of these interactions is likely due to the fluorine atom’s high electronegativity, which can alter bioavailability and metabolic stability .
Cellular Effects
The effects of this compound on cells have been observed in various studies. For instance, a Rhodococcus strain was found to degrade this compound, using it as a sole carbon and energy source . This suggests that this compound can influence cell function by serving as an energy source for certain bacteria. Additionally, the algae Chlorella pyrenoidosa has shown tolerance to this compound exposure, with the compound influencing the growth of algal cells .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 3-fluorocatechol, which is considered the first step of this compound metabolism . This conversion suggests an unusual pathway for fluoroaromatic metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For example, a rotating biological contactor (RBC) was able to degrade this compound over a period of 496 days . This indicates that this compound has a certain level of stability and does not degrade rapidly.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the compound has toxic effects. For instance, the lethal dose (LD50) in mice is 537 mg/kg . This suggests that high doses of this compound could have adverse effects in animal models.
Metabolic Pathways
The metabolic pathway of this compound involves its conversion to 3-fluorocatechol . This conversion is likely facilitated by certain enzymes, although specific enzymes or cofactors have not been identified in the literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorophenol can be synthesized through several methods. One common method involves the diazotization of 2-fluoroaniline followed by hydrolysis. In this process, 2-fluoroaniline is treated with sodium nitrite in the presence of a dilute acid to form a diazonium salt, which is then hydrolyzed to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the same diazotization and hydrolysis process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Fluorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to fluorocyclohexanol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fluorocyclohexanol and other reduced forms.
Substitution: Chlorinated, brominated, or nitrated phenols.
Scientific Research Applications
Pharmaceutical Synthesis
Role as an Intermediate:
2-Fluorophenol is widely recognized as a critical intermediate in the synthesis of various pharmaceuticals. It contributes to enhancing the efficacy and specificity of drug formulations. For instance, it has been utilized in developing inhibitors for enzymes related to diseases such as tuberculosis (TB) and Parkinson's disease .
Case Study:
A study focused on synthesizing novel inhibitors targeting the MenA enzyme in Mycobacterium tuberculosis demonstrated that derivatives of this compound exhibited potent activity against TB, with IC50 values ranging from 13-22 μM. These compounds showed improved pharmacokinetic parameters, suggesting their potential as therapeutic agents .
Organic Synthesis
Versatile Building Block:
In organic chemistry, this compound serves as a versatile building block for constructing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Synthesis Examples:
- Alkylation Reactions: this compound can be alkylated to produce compounds with specific functional groups, enhancing their utility in synthetic pathways.
- Functionalization: The hydroxyl group in this compound can be modified to introduce new functionalities that are valuable in material science and medicinal chemistry .
Analytical Chemistry
Chromatographic Applications:
In analytical chemistry, this compound is employed in chromatographic techniques for identifying and quantifying substances within complex mixtures. Its unique properties allow it to serve as a standard or reference compound in various analytical methods.
Research Findings:
Research has shown that using this compound as a derivatization agent improves the detection limits of certain analytes in chromatography, making it an essential tool for chemists .
Polymer Production
Specialty Polymers:
The compound is also utilized in producing specialty polymers that find applications in electronics and coatings. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.
Industrial Applications:
- Electronics: Polymers containing fluorinated phenols are used in electronic components due to their superior insulating properties.
- Coatings: These polymers provide protective coatings that resist degradation from environmental factors .
Material Science
Innovative Research:
In material science, this compound plays a role in developing new materials, particularly sensors and catalysts. Its chemical properties facilitate the creation of materials with unique functionalities.
Case Study on Catalysis:
Research involving the use of this compound derivatives as catalysts has shown promising results in promoting reactions under mild conditions, indicating its potential for green chemistry applications .
Summary Table of Applications
Application Area | Description | Examples/Case Studies |
---|---|---|
Pharmaceutical Synthesis | Intermediate for drug development; enhances drug efficacy | Novel TB inhibitors with IC50 = 13-22 μM |
Organic Synthesis | Building block for complex organic molecules; versatile reactivity | Alkylation and functionalization reactions |
Analytical Chemistry | Used in chromatography for substance identification | Improved detection limits in chromatographic analysis |
Polymer Production | Creation of specialty polymers for electronics and coatings | Enhanced thermal stability in polymer matrices |
Material Science | Development of innovative materials like sensors and catalysts | Catalytic applications showing effectiveness under mild conditions |
Comparison with Similar Compounds
2-Fluorophenol can be compared with other fluorinated phenols and halogenated phenols:
Similar Compounds:
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets.
Biological Activity
2-Fluorophenol (C6H5FO) is an aromatic compound that has garnered attention due to its diverse biological activities, including antimicrobial properties, metabolic transformations, and potential applications in bioremediation. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is characterized as a weak organic acid and is known to react with strong reducing agents. Its structure features a fluorine atom substituted at the ortho position of the phenolic ring, which influences its chemical reactivity and biological interactions .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that fluoroaryl derivatives, including this compound, were effective against various bacterial strains, including Staphylococcus aureus and Salmonella typhimurium. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as antibacterial agents.
Table 1: Antimicrobial Activity of Fluoroaryl Compounds
Compound | MIC (µM) | MBC (µM) |
---|---|---|
This compound | 32 | 64 |
MA-1156 | 16 | 16 |
MA-1115 | 32 | 32 |
MA-1116 | 64 | 128 |
Note: MBC refers to the minimum bactericidal concentration .
Biotransformation and Bioremediation
The biotransformation of this compound into less toxic derivatives has been explored using microbial systems. A study involving Amphidinium crassum showed that this microalga could convert this compound into its corresponding β-D-glucoside with high efficiency. The immobilized cells demonstrated superior glucosylation activity compared to planktonic cells.
Table 2: Yield of Glucosylation Products from this compound
Microorganism | Product | Yield (μg/g cells) |
---|---|---|
A. crassum (immobilized) | 2-Fluorophenyl β-D-glucoside | 140 |
A. crassum (planktonic) | 2-Fluorophenyl β-D-glucoside | 60 |
This transformation not only detoxifies the compound but also suggests a potential pathway for bioremediation of fluorinated pollutants in aquatic environments .
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Mechanism : The presence of fluorine enhances the lipophilicity of the compound, improving its ability to penetrate bacterial membranes and exert antimicrobial effects .
- Metabolic Pathways : The conversion of this compound by microbial enzymes involves glycosylation pathways that render it less toxic and more stable in the environment .
- Enzyme Interaction : Fluorinated compounds can interact with enzymes involved in metabolic processes, potentially leading to inhibition or alteration of normal biochemical pathways .
Case Studies
- Antimicrobial Efficacy : In a series of experiments, fluoroaryl compounds were tested against various bacterial strains. The results indicated that compounds with fluorine substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.
- Biotransformation Studies : The glucosylation of this compound was optimized using immobilized A. crassum cells. This approach not only improved yields but also highlighted the potential for using such microorganisms in bioremediation strategies for environmental cleanup.
Properties
IUPAC Name |
2-fluorophenol | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
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InChI Key |
HFHFGHLXUCOHLN-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO | |
Record name | 2-FLUOROPHENOL | |
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DSSTOX Substance ID |
DTXSID0047745 | |
Record name | 2-Fluorophenol | |
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Molecular Weight |
112.10 g/mol | |
Source | PubChem | |
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Physical Description |
2-fluorophenol appears as liquid or crystalline solid melting at 14-16 °C. Corrosive. Density 1.246 g / cm3., Liquid or solid; mp = 14-16 deg C; [CAMEO] Colorless liquid; [MSDSonline] | |
Record name | 2-FLUOROPHENOL | |
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Record name | 2-Fluorophenol | |
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Boiling Point |
304 to 306 °F at 760 mmHg (NTP, 1992) | |
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Vapor Pressure |
1.19 [mmHg] | |
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CAS No. |
367-12-4 | |
Record name | 2-FLUOROPHENOL | |
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Record name | Phenol, 2-fluoro- | |
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Record name | 2-FLUOROPHENOL | |
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Melting Point |
61 °F (NTP, 1992) | |
Record name | 2-FLUOROPHENOL | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-fluorophenol?
A1: The molecular formula of this compound is C6H5FO, and its molecular weight is 112.10 g/mol. []
Q2: Is there an intramolecular hydrogen bond present in this compound?
A2: The presence of an intramolecular hydrogen bond in this compound is a subject of debate. While some studies suggest a weak F···H-O interaction in the cis conformer [, , , ], others argue it is very weak or nonexistent, particularly compared to other 2-halophenols. [, ] Spectroscopic studies using coherent anti-Stokes Raman spectroscopy (CARS) have shown a lower OH stretching frequency in the cis conformer compared to the trans conformer, attributed to intramolecular hydrogen bonding. []
Q3: How does the fluorine atom in this compound influence its reactivity?
A3: The fluorine atom, being highly electronegative, exerts both electronic and steric effects on the reactivity of this compound. It acts as an electron-withdrawing group, influencing the binding affinity to enzymes like tyrosinase. [] Its presence also impacts the strength of the intramolecular hydrogen bond and affects the vibrational modes observed in spectroscopic studies. []
Q4: How is this compound employed in alkyne metathesis reactions?
A4: this compound acts as a potent activator for molybdenum hexacarbonyl, generating a highly active catalyst for alkyne metathesis. [, ] This catalyst system exhibits high activity in both cross- and ring-closing metathesis reactions, even for functionalized diynes. [] This catalytic system allows for alkyne metathesis at relatively low temperatures (80°C). []
Q5: Can this compound be used in one-pot metathesis reactions involving different catalysts?
A5: Yes, this compound, as a component of the molybdenum alkyne metathesis catalyst, has demonstrated compatibility with Grubbs' catalysts (both first and second generation). [] This compatibility allows for one-pot sequential reactions involving alkyne, enyne, and alkene metathesis, expanding the synthetic possibilities using these catalysts.
Q6: How is this compound biodegraded under sulfate-reducing conditions?
A6: Research suggests that under sulfate-reducing conditions, this compound undergoes reductive dechlorination as the initial degradation step. [, ] This process involves the removal of a chlorine atom, not fluorine, from chlorofluorophenols, producing this compound as an end product that is not further degraded. [, ]
Q7: Can this compound be biotransformed by plant cells?
A7: Yes, plant cell cultures from species like Eucalyptus perriniana [] and Nicotiana tabacum [] have demonstrated the ability to glycosylate this compound. This process involves the attachment of a sugar molecule (glucose) to this compound, forming 2-fluorophenyl β-D-glucoside. [, ] Interestingly, E. perriniana cells show a preference for glycosylating this compound over other fluorophenol isomers. []
Q8: What is the role of fluoropyrogallols in the biotransformation of this compound?
A8: Studies using Rhodococcus opacus 1cp have identified fluoropyrogallols, specifically 1,2,3-trihydroxy-4-fluorobenzene, as intermediates in the biotransformation pathway of this compound. [] This suggests a more complex metabolic route involving hydroxylation steps leading to the formation of these trihydroxylated intermediates.
Q9: What computational methods are used to study this compound?
A9: Computational studies utilize methods like density functional theory (DFT) to determine the gas-phase enthalpy of formation of this compound. [] Natural Bond Orbital (NBO) analysis has been used to investigate the nature of intramolecular interactions, including the F···H-O hydrogen bond, and their influence on NMR coupling constants. []
Q10: How does the position of the fluorine atom affect the biological activity of fluorophenols?
A10: The position of the fluorine atom significantly impacts the biological activity of fluorophenols. For instance, this compound acts as a competitive inhibitor of tyrosinase, while 3- and 4-fluorophenol are substrates for the enzyme, leading to polymerization reactions. [] Similarly, in insect attraction studies, this compound and 4-fluorophenol were found to be attractive to male Costelytra zealandica beetles, while 3-fluorophenol acted as an inhibitor. [] These observations highlight the importance of positional isomerism in determining the biological activity of fluorophenols.
Q11: What synthetic routes are used to produce this compound?
A11: this compound can be used as a starting material in the synthesis of other compounds. For instance, it can be reacted with an epoxide under acidic conditions to produce primary alcohols, which can be further cyclized to form spiro(1,4-benzodioxin-2,4′-piperidines) and spiro(1,4-benzodioxin-2-3′-pyrrolidines). []
Q12: What analytical techniques are used to characterize and quantify this compound?
A12: Several analytical techniques have been employed to characterize and quantify this compound and its derivatives. Gas chromatography-mass spectrometry (GC-MS) is used to analyze reaction mixtures and identify products in synthetic studies. [] Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 19F NMR, provides valuable information about the structure, conformation, and intramolecular interactions in this compound. [, , , , , , ] High-performance liquid chromatography (HPLC) is used to isolate and purify fluorinated compounds, including this compound derivatives. []
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